![molecular formula C17H18FNO2S B2433349 3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319639-50-2](/img/structure/B2433349.png)
3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit significant biological activities. The presence of a fluorine atom and a naphthalen-1-ylsulfonyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these stereoselective processes to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has significant potential in the field of drug discovery due to its unique structure and biological activity. It serves as a key synthetic intermediate in the total synthesis of several target molecules . Its applications extend to chemistry, biology, medicine, and industry, where it is used to develop new therapeutic agents and study various biological pathways .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the naphthalen-1-ylsulfonyl group enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and other cellular pathways .
Comparación Con Compuestos Similares
3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can be compared to other similar compounds such as 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane . While both compounds share the azabicyclo[3.2.1]octane scaffold, the presence of different substituents (e.g., naphthalen-1-ylsulfonyl vs. naphthalene-2-carbonyl) imparts unique chemical and biological properties to each compound. This uniqueness makes this compound a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-fluoro-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-13-10-14-8-9-15(11-13)19(14)22(20,21)17-7-3-5-12-4-1-2-6-16(12)17/h1-7,13-15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSJKNSIZFNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
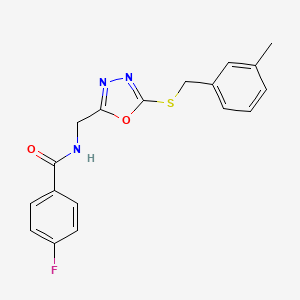
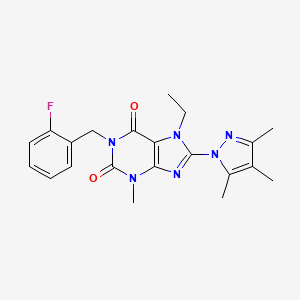
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)
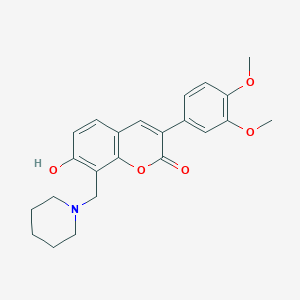
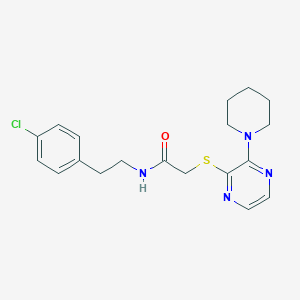
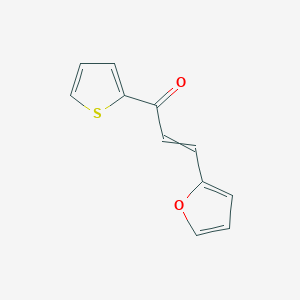
![5-methyl-7-(morpholine-4-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2433278.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)
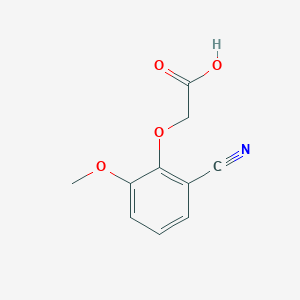
![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)
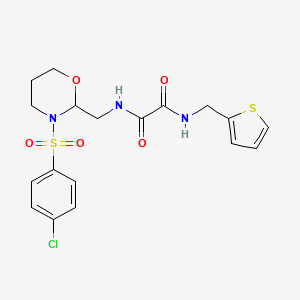
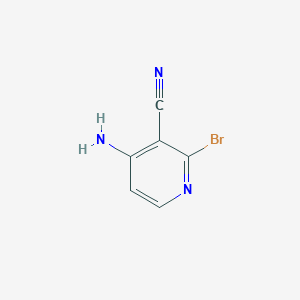
![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2433289.png)
